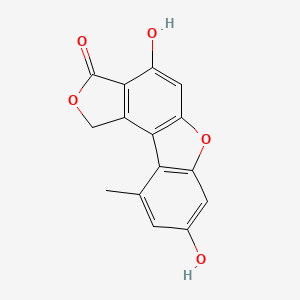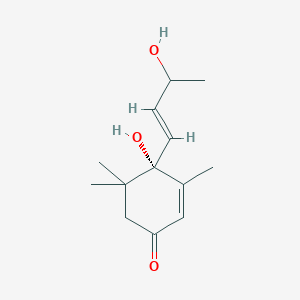
(6S)-vomifoliol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-vomifoliol is a vomifoliol. It has a role as a metabolite.
Scientific Research Applications
Inhibitory Activity on Leukotriene Release : (6S)-vomifoliol, as a stereoisomer of roseoside, has been shown to inhibit leukotriene release from mouse bone marrow-derived cultured mast cells. Notably, the (6S)-isomers of roseoside are about twice as active as their (6R)-counterparts (Yajima et al., 2009).
Anticancer and Cytotoxic Activities : A study on the endophytic fungus Guignardia bidwellii PSU-G11, which included (6S,9R)-vomifoliol, revealed mild cytotoxic activity against oral cavity cancer and kidney fibroblast cell lines (Sommart et al., 2012).
Immunosuppressive Effects : Vomifoliol, isolated from the mangrove plant Ceriops tagal, showed significant immunosuppressive effects, particularly inhibiting the NFAT signaling pathway, which could be promising for its use as a natural immunosuppressant (Zhang et al., 2021).
Neuroprotective Effects : Research on Tarenna obtusifolia Merr. revealed that vomifoliol exhibits neuroprotective effects against amyloid-beta-induced cytotoxicity in neuroblastoma cells, indicating potential for treatment of neurodegenerative diseases (Tan et al., 2020).
Plant Growth and Germination Influence : Studies have also shown that vomifoliol can influence plant growth and germination, affecting the aperture of stomata in plants and having no significant effect on the germination of lettuce seeds or the growth of cucumber seedlings (Coke et al., 2004).
Anti-Diabetic Properties : A study on Diospyros Kaki leaves highlighted vomifoliol as a potential insulin-sensitizing agent against Type 2 diabetes mellitus, showing strong anti-α-glucosidase activity and stimulating glucose uptake in cells (Wang et al., 2011).
properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10?,13-/m1/s1 |
InChI Key |
KPQMCAKZRXOZLB-ZKQKWALRSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(C)O)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





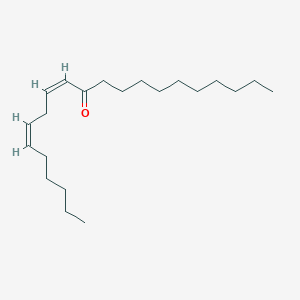
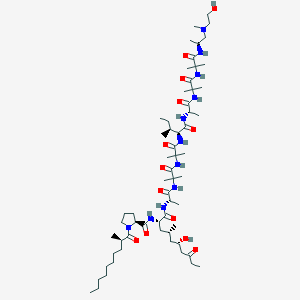
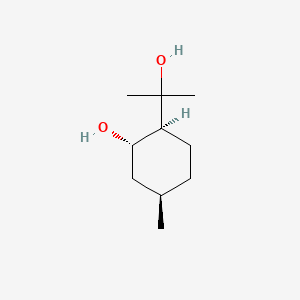
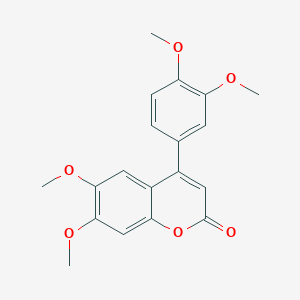

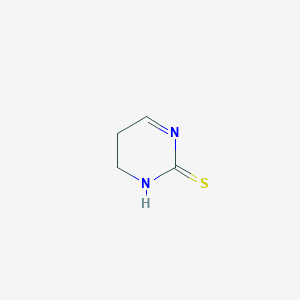
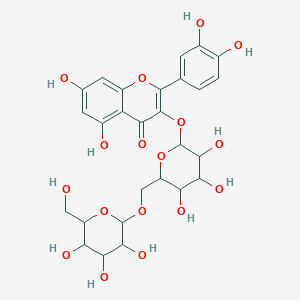
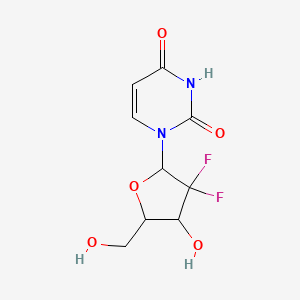

![1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione](/img/structure/B1252697.png)

